[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methyl 4-nitrobenzoate
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Overview
Description
[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methyl 4-nitrobenzoate is an organic compound that belongs to the class of cyclopentene derivatives This compound is characterized by a cyclopentene ring substituted with a methyl group and a prop-1-en-2-yl group, and a benzoate ester functional group with a nitro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methyl 4-nitrobenzoate typically involves a multi-step process:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Substituents: The methyl and prop-1-en-2-yl groups are introduced through alkylation reactions using appropriate alkyl halides and strong bases.
Esterification: The final step involves the esterification of the cyclopentene derivative with 4-nitrobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the esterification process to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and prop-1-en-2-yl groups, leading to the formation of ketones and aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the nitrobenzoate moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methyl 4-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis and nitro group reduction. It can also serve as a model compound for studying the metabolism of nitroaromatic compounds in living organisms.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents due to their ability to interact with biological targets. Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique optical properties.
Mechanism of Action
The mechanism of action of [2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methyl 4-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed by esterases, releasing the active cyclopentene derivative which can then exert its effects on specific pathways.
Properties
Molecular Formula |
C17H19NO4 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methyl 4-nitrobenzoate |
InChI |
InChI=1S/C17H19NO4/c1-11(2)15-9-4-12(3)16(15)10-22-17(19)13-5-7-14(8-6-13)18(20)21/h5-8,15H,1,4,9-10H2,2-3H3 |
InChI Key |
KZPUDQPBYBIZAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC1)C(=C)C)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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